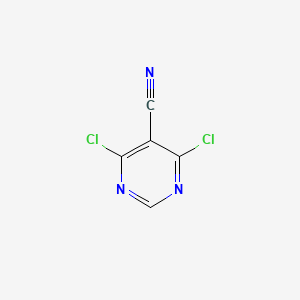

4,6-Dichloropyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEBKIMUIHKZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344775 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5305-45-3 | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile (CAS No. 5305-45-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-Dichloropyrimidine-5-carbonitrile, a pivotal chemical intermediate in the fields of medicinal chemistry and materials science. This document outlines its chemical and physical properties, safety information, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a nitrile group.[1] This trifunctional scaffold imparts a high degree of reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5305-45-3 | [2][3][4][5][6] |

| Molecular Formula | C₅HCl₂N₃ | [2][3][4][5][6] |

| Molecular Weight | 173.99 g/mol | [2][3][4][5][6] |

| Appearance | White to light yellow crystalline powder/solid | [3] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Sparingly soluble in water (0.319 mg/mL at 25°C); moderately soluble in polar organic solvents. | [1][2][3] |

| pKa (Predicted) | -7.00 ± 0.26 | [3] |

| Topological Polar Surface Area | 49.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[7] As with all halogenated compounds, appropriate safety precautions should be taken during handling.[1]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | - | May be harmful if swallowed. | [7] |

| - | May be harmful in contact with skin. | [7] | |

| - | May be harmful if inhaled. | [7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [7] |

Note: This information is based on available data and may not be exhaustive. For complete safety information, consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with scalable processes developed for industrial production. A common and robust synthetic route starts from the readily available 4,6-dihydroxypyrimidine.

Experimental Protocol: Scalable Synthesis from 4,6-Dihydroxypyrimidine

This protocol is adapted from a published scalable process.

Step 1: Vilsmeier-Haack Formylation and Chlorination

-

To a suitable reactor, add 4,6-dihydroxypyrimidine.

-

Under controlled temperature, introduce a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

This reaction accomplishes two transformations: the installation of a formyl group at the 5-position of the pyrimidine ring and the chlorination of the hydroxyl groups at the 4 and 6 positions to yield 4,6-dichloro-5-formylpyrimidine.

Step 2: Oxime Formation

-

The crude 4,6-dichloro-5-formylpyrimidine is then reacted with hydroxylamine hydrochloride in an acidic aqueous solution.

-

This step converts the formyl group into an oxime, yielding 4,6-dichloro-5-pyrimidinecarboxaldehyde oxime.

Step 3: Dehydration to Nitrile

-

The final step involves the dehydration of the oxime to the corresponding nitrile.

-

This is typically achieved using a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

The product, this compound, can be purified by standard techniques such as recrystallization or column chromatography.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a valuable precursor for a wide range of biologically active molecules and functional materials.

Intermediate for Pharmaceutical Agents

The two reactive chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the nitrile group can be further transformed. This versatility has been exploited in the development of inhibitors for several key signaling pathways implicated in cancer and other diseases.

Targeting Kinase Signaling Pathways in Cancer

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of protein kinases that are often dysregulated in cancer.

-

PI3K/mTOR Pathway: Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two key proteins in a signaling pathway that promotes cell proliferation and survival.

-

VEGFR-2 Signaling: Pyrimidine-5-carbonitrile derivatives have also been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Applications in Materials Science

Beyond its pharmaceutical applications, this compound and its derivatives are being explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Conclusion

This compound (CAS No. 5305-45-3) is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and professionals in drug discovery, this compound offers significant opportunities for developing novel therapeutics, particularly in the area of kinase inhibitors for oncology. Its utility also extends to the development of advanced materials, underscoring its importance in modern chemical research and development.

References

- 1. CAS 5305-45-3: this compound [cymitquimica.com]

- 2. Buy this compound | 5305-45-3 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 5305-45-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4,6-Dichloro-pyrimidine-5-carbonitrile 97% | CAS: 5305-45-3 | AChemBlock [achemblock.com]

physical properties of 4,6-Dichloropyrimidine-5-carbonitrile

An In-depth Technical Guide to the Physical Properties of 4,6-Dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two chlorine atoms and a cyano group.[1] Its molecular formula is C5HCl2N3.[2] This compound serves as a crucial intermediate and a fundamental building block in the synthesis of a variety of molecules in fields such as pharmaceuticals, agrochemicals, and materials science.[1][3][4] The reactivity of the chlorine atoms and the presence of the cyano group make it a versatile precursor for creating more complex molecular architectures.[1] Research has indicated its derivatives are explored for therapeutic uses due to their biological activity, and it is also used in the development of materials for organic light-emitting diodes (OLEDs).[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5HCl2N3 | [2][5] |

| Molecular Weight | 173.98 g/mol | [2] |

| CAS Number | 5305-45-3 | [2][4] |

| Appearance | White to light yellow crystalline powder/solid | [1][4][6] |

| Melting Point | 66-71 °C | |

| Boiling Point | 195 - 200°C (at 760 mmHg) for 4,6-Dichloropyrimidine | [7] |

| Solubility | Sparingly soluble in water (0.319 mg/mL at 25°C); Soluble in organic solvents | [1][2][4] |

| pKa | -7.00 ± 0.26 (Predicted) | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4][6] |

| IUPAC Name | This compound | [2][6] |

| SMILES | C1=NC(=C(C(=N1)Cl)C#N)Cl | [2] |

| InChI | InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H | [1][2] |

| InChIKey | IPEBKIMUIHKZJP-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from published literature.

Synthesis from 4,6-Dihydroxypyrimidine (Scalable Process)

This robust and scalable process starts from the readily available 4,6-dihydroxypyrimidine.[3]

Step 1: Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride (9) [3]

-

Add intermediate 5 (31.2 kg, 153.2 mol) in portions to a solution of hydroxylamine hydrochloride (23.4 kg, 336.7 mol) in ethanol (268.6 kg) and water (68.0 kg) at a temperature of 20–30 °C.

-

Stir the mixture for 21 hours at 20–30 °C.

-

Add anhydrous ethanol (19.4 kg) to rinse the reactor wall.

-

Continue stirring until the starting material (intermediate 5) is ≤1.0% in the filtrate, as determined by HPLC analysis.

Step 2: Synthesis of this compound (1) [3]

-

Charge POCl3 (138.0 kg, 1888.1 mol) and DIPEA (93.0 kg, 719.5 mol) to ACN (220.0 kg) at 20–30 °C.

-

Add the oxime 9 (23.5 kg, 122.8 mol) in portions with stirring.

-

Stir the mixture at 20–30 °C for 2 hours until the concentration of oxime 9 is ≤3% (as determined by HPLC).

-

Heat the mixture to 75 °C at a rate of 30–40 °C/h.

-

Carefully heat further to 80–85 °C over 1 hour and maintain this temperature.

-

Monitor the reaction by HPLC analysis until the area percentage of the intermediate is ≤1.0%.

Synthesis from 4,6-Dichloro-5-pyrimidinecarbaldehyde Oxime[10]

-

Dissolve 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime (8 g) in CHCl3 (40 mL).

-

Treat the solution with SOCl2 (6 mL) for 2 hours at room temperature.

-

Remove the solvent.

-

Dissolve the residue in DCM (5 mL).

-

Filter the resulting solid and wash it with DCM (5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by silica gel column chromatography using a DCM-hexane (3:1) mobile phase to yield 4,6-dichloro-5-pyrimidinecarbonitrile as a white solid.

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound.

Caption: A generalized synthetic route for this compound.

Applications and Logical Relationships

This diagram shows the relationship between this compound and its primary areas of application in scientific research.

Caption: Key application areas of this compound.

References

- 1. CAS 5305-45-3: this compound [cymitquimica.com]

- 2. Buy this compound | 5305-45-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 4,6-Dichloro-pyrimidine-5-carbonitrile 97% | CAS: 5305-45-3 | AChemBlock [achemblock.com]

- 7. sltchemicals.com [sltchemicals.com]

An In-depth Technical Guide to 4,6-Dichloropyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-5-carbonitrile, a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. This document details its chemical structure, physicochemical properties, and provides an in-depth look at its synthesis. Furthermore, it explores the significant role of this compound and its derivatives as kinase inhibitors, with a particular focus on the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer research. Detailed experimental protocols for its synthesis and for in vitro kinase inhibition assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a nitrile group at position 5.[1][2][3] The presence of these functional groups, particularly the reactive chlorine atoms, makes it a versatile precursor for the synthesis of various pharmaceutical agents and agrochemicals.[2][4]

Structural Formula:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5305-45-3 | [2][5] |

| Molecular Formula | C₅HCl₂N₃ | [2][3][5] |

| Molecular Weight | 173.99 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Sparingly soluble in water. | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere. | [2] |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)C#N)Cl | [3] |

| InChI Key | IPEBKIMUIHKZJP-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features | Reference |

| ¹H-NMR (DMSO-d₆) | δ 8.53 ppm (singlet) | [6] |

| Infrared (IR) | Carbonitrile (C≡N) stretching vibration around 2200-2250 cm⁻¹ | [3] |

| Mass Spectrometry | Monoisotopic Mass: 172.95476 Da | [7] |

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported, which is crucial for its application in large-scale pharmaceutical production.[1] The synthesis typically starts from readily available precursors and involves a multi-step process.

Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 5305-45-3 [smolecule.com]

- 4. CAS 5305-45-3: this compound [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C5HCl2N3) [pubchemlite.lcsb.uni.lu]

The Solubility Profile of 4,6-Dichloropyrimidine-5-carbonitrile: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloropyrimidine-5-carbonitrile, a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, purification processes, and formulation strategies. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow illustrating its application in the synthesis of bioactive molecules.

Quantitative Solubility Data

The solubility of this compound exhibits significant variation across different organic solvents, reflecting the interplay of its molecular structure with the polarity and hydrogen bonding capabilities of the solvent. The following table summarizes the available quantitative solubility data at ambient temperature.

| Solvent | Chemical Formula | Solubility (mg/mL) at 25°C |

| Water | H₂O | 0.319 |

| Hexane | C₆H₁₄ | < 0.1 |

| Ethanol | C₂H₅OH | 2 - 4 |

| Acetone | C₃H₆O | 5 - 8 |

| Ethyl Acetate | C₄H₈O₂ | 8 - 12 |

| Dichloromethane | CH₂Cl₂ | 10 - 15 |

| Chloroform | CHCl₃ | 12 - 18 |

| Dimethylformamide (DMF) | C₃H₇NO | 15 - 25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 |

| Monochlorobenzene | C₆H₅Cl | Miscible at 80-120°C |

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a crucial step in characterizing a chemical compound. The "gold standard" for this measurement is the shake-flask method, which ensures that a true equilibrium between the dissolved and undissolved solute is achieved.

The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., Ethanol, Acetone, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are securely capped and placed in an orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To remove any remaining microscopic particles, the supernatant is immediately filtered through a 0.22 µm syringe filter into a clean vial.

-

Analysis: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis: A calibration curve is prepared using standard solutions of known concentrations of this compound in the same solvent. The filtered sample is then appropriately diluted and injected into the HPLC system. The concentration is calculated from the peak area by referencing the calibration curve.

-

For UV-Vis analysis: A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound. The absorbance of the diluted, filtered sample is then measured, and the concentration is determined from the calibration curve.

-

-

Data Reporting: The solubility is reported in mg/mL or other appropriate units, along with the temperature at which the measurement was performed.

Application in Synthetic Chemistry: A Logical Workflow

This compound is a versatile building block in organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The following diagram illustrates a logical workflow for the synthesis of a hypothetical bioactive molecule starting from this compound.

Caption: Synthetic workflow for a bioactive pyrimidine derivative.

The Chemical Versatility of 4,6-Dichloropyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a pivotal building block in modern medicinal chemistry and materials science.[1][2] Its pyrimidine core is a key heterocycle in numerous biologically active compounds, while the presence of two reactive chloro substituents and an activating cyano group offers a versatile platform for the synthesis of diverse molecular architectures.[3][4] This technical guide provides an in-depth analysis of the reactivity of the functional groups of this compound, offering valuable insights for its application in drug discovery and development. The compound's utility is highlighted by its role as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][3]

Core Reactivity: The Chloro Groups

The dominant reactive sites of this compound are the chloro groups at the C4 and C6 positions. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing cyano group at C5.[5]

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 > C5.[6] In this compound, the two chloro groups are chemically equivalent, simplifying the initial substitution reactions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.

A variety of nucleophiles can be employed to displace the chloro groups, including amines, alkoxides, and thiols. The reaction conditions can often be tailored to achieve either mono- or di-substitution.[5]

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.

Quantitative Data on SNAr Reactions

The following table summarizes the reaction of this compound and its derivatives with various nucleophiles, providing an overview of the achievable yields under different conditions.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | 4-(Benzylamino)-6-chloro-5-nitropyrimidine | DCM, TEA, rt | - | [7] |

| Various primary amines | 4,6-Dialkyl/arylamino-5-nitropyrimidines | DCM, TEA, rt | 41-92 | [7] |

| Indoline | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | EtOH, reflux | 60 | [8] |

| Indoline | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | EtOH, reflux | 60 | [8] |

| Various secondary amines | 4-substituted-6-(4-fluorophenyl)-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles | Dry benzene | Good | [3] |

| Benzyloxy | 4,6-bis(Benzyloxy)pyrimidine derivative | Not specified | 86 | [9] |

| Methoxy | 4,6-Dimethoxypyrimidine derivative | Not specified | - | [6] |

Note: The table includes data from reactions on closely related substituted pyrimidines to provide a broader context of reactivity.

Experimental Protocols for Key SNAr Reactions

Monoamination with an Amine (General Procedure) [8]

-

Dissolve 1 mmol of the 4,6-dichloropyrimidine derivative in 5.0 mL of ethanol in a round-bottom flask.

-

Add 1 mmol of the desired amine and 1 mmol of triethylamine to the solution.

-

Heat the reaction mixture under reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is isolated by filtration and can be further purified by recrystallization from ethanol.

Displacement with an Alkoxide (General Procedure for a related substrate) [10]

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous THF at 0°C, add a solution of the corresponding alcohol (e.g., benzyl alcohol, 1 equivalent) and DBU (1 equivalent) dropwise.

-

Stir the reaction mixture at 0°C and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity of the Cyano Group

The cyano group at the C5 position is a strong electron-withdrawing group, which plays a crucial role in activating the pyrimidine ring towards nucleophilic attack on the chloro substituents. While the primary utility of the cyano group in many synthetic applications of this molecule is its activating effect, it can also undergo various chemical transformations.

Hydrolysis to Carboxylic Acid

Under strong acidic or basic conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid. This transformation can be useful for introducing a carboxyl group, which can serve as a handle for further functionalization, such as amide bond formation.

Experimental Protocol for Nitrile Hydrolysis (General) [11]

-

Acid-Catalyzed: Reflux the cyanopyrimidine with a strong aqueous acid (e.g., 25% H2SO4) for several hours. After cooling, the product can be isolated by extraction and purified.

-

Base-Promoted: Reflux the cyanopyrimidine with a strong aqueous base (e.g., 20% NaOH). After the reaction is complete, the reaction mixture is cooled and acidified to precipitate the carboxylic acid, which is then isolated and purified.

Reduction to Amine

The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to introduce a basic aminomethyl substituent.

Due to the lack of specific literature on the reduction of this compound, a general protocol is not provided. However, standard nitrile reduction conditions could be explored, keeping in mind the potential for side reactions with the chloro groups.

Application in Drug Development: Targeting Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process. Pyrimidine-5-carbonitrile derivatives have been identified as effective VEGFR-2 inhibitors.[1]

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Dual PI3K/mTOR inhibitors based on the pyrimidine-5-carbonitrile scaffold have shown promising anti-cancer activity.

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Other Targeted Pathways

Derivatives of pyrimidine-5-carbonitrile have also been developed as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in inflammatory responses, and the Epidermal Growth Factor Receptor (EGFR) pathway , another critical target in cancer therapy.[3] The cyano group in these inhibitors often plays a crucial role in binding to the target kinase, for instance, by forming a hydrogen bond with the backbone NH of a methionine residue in the hinge region of p38α MAP kinase.[12]

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a wide range of functionalized molecules. The pronounced reactivity of its chloro groups towards nucleophilic aromatic substitution allows for the straightforward introduction of diverse substituents, making it an ideal starting material for the construction of compound libraries in drug discovery. The electron-withdrawing cyano group not only activates the pyrimidine ring for these substitutions but also offers potential for further chemical modification. The successful development of potent kinase inhibitors based on this core structure underscores its significance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutics.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

4,6-Dichloropyrimidine-5-carbonitrile: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrimidine-5-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules.[1] Its pyrimidine core, substituted with two reactive chlorine atoms and a cyano group, offers multiple sites for chemical modification, making it a highly valuable intermediate in medicinal chemistry, agrochemicals, and materials science.[2][3] The presence of both electrophilic and nucleophilic centers allows for diverse synthetic transformations, enabling the construction of complex molecular architectures with potential biological activity.[4] This technical guide provides an in-depth overview of the synthesis, properties, reactivity, and applications of this compound, along with detailed experimental protocols for its key transformations.

Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, starting from readily available 4,6-dihydroxypyrimidine.[5][6] The synthetic route involves a Vilsmeier-Haack reaction followed by dehydration of an oxime intermediate.[5]

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[2] It is sparingly soluble in water but shows good stability and compatibility with a wide range of reaction conditions in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₅HCl₂N₃ | [2][7] |

| Molecular Weight | 173.99 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [2] |

| CAS Number | 5305-45-3 | [2] |

| Melting Point | Not explicitly stated in the search results. | |

| Boiling Point | Not explicitly stated in the search results. | |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.96 (s, 1H) | [5] |

| GC-MS | [M]⁺, 173 | [5] |

| Mass Spectrometry | The molecular ion peak appears at a mass-to-charge ratio of 173/175/177, showing the characteristic chlorine isotope pattern for two chlorine atoms. | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and selective introduction of various nucleophiles. Furthermore, the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing cyano group and the ring nitrogen atoms.[3] This allows for facile displacement by a variety of nucleophiles, including amines, alcohols, and thiols.[8][9] The reaction conditions can often be controlled to achieve mono- or di-substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for the formation of C-C bonds.[10][11] this compound can be coupled with various arylboronic acids to introduce aryl substituents onto the pyrimidine ring.[12] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.[11][13]

Applications in Drug Discovery and Materials Science

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of biologically active compounds and functional materials.

-

Medicinal Chemistry : Pyrimidine-5-carbonitrile derivatives have been investigated as potent and selective antagonists for various receptors, including CXCR2 receptors.[14] They have also been explored as potential anti-proliferative agents, VEGFR-2 inhibitors, and apoptosis inducers in cancer therapy.[15][16] The pyrimidine scaffold is a common feature in many FDA-approved drugs.[17]

-

Agrochemicals : This compound and its derivatives have been evaluated for weed control.[18]

-

Materials Science : The ability to introduce various functional groups allows for the synthesis of novel organic materials with applications in areas such as organic electronics (e.g., OLEDs and luminescent sensors).[1]

Experimental Protocols

Synthesis of N-((4,6-Dihydroxypyrimidin-5-yl)methylene)-N-methylmethanaminium Chloride (Intermediate 5)[6]

-

To a solution of phosphorus oxychloride (POCl₃, 32.9 kg, 214.6 mol) in dichloromethane (DCM, 198.8 kg), add a solution of dimethylformamide (DMF, 15.8 kg, 216.2 mol) in DCM (36.2 kg) at 10–25 °C.

-

Stir the resulting mixture and warm to 15–25 °C for 2 hours.

-

Add 4,6-dihydroxypyrimidine (20 kg, 178.4 mol) in portions at 15–30 °C.

-

Stir the mixture for 28 hours, monitoring the reaction by HPLC until the starting material is consumed (≤1.0%).

-

Filter the mixture and wash the wet cake with DCM (53 kg) twice.

-

Dry the solid at 40–45 °C under vacuum to afford the product as a yellow solid.

Synthesis of 4,6-Dihydroxypyrimidine-5-carbaldehyde Oxime Hydrochloride (Oxime 9)[6]

-

Add intermediate 5 (31.2 kg, 153.2 mol) in portions to a solution of hydroxylamine hydrochloride (23.4 kg, 336.7 mol) in ethanol (268.6 kg) and water (68.0 kg) at 20–30 °C.

-

Stir the mixture for 21 hours at 20–30 °C.

-

Rinse the reactor with anhydrous ethanol (19.4 kg).

-

Continue stirring until the starting material is consumed (≤1.0% as determined by HPLC).

-

The product is typically used in the next step without isolation.

Synthesis of this compound (Product 1)[6]

-

To a mixture of phosphorus oxychloride (POCl₃, 138.0 kg, 1888.1 mol) and N,N-diisopropylethylamine (DIPEA, 93.0 kg, 719.5 mol) in acetonitrile (ACN, 220.0 kg) at 20–30 °C, add oxime 9 (from the previous step, 23.5 kg, 122.8 mol) in portions with stirring.

-

Stir the mixture at 20–30 °C for 2 hours, monitoring by HPLC until the oxime is consumed (≤3%).

-

Heat the mixture to 75 °C at a rate of 30–40 °C/h, then carefully heat to 80–85 °C over 1 hour.

-

Maintain the temperature at 80–85 °C and monitor by HPLC until the intermediate is consumed (≤1.0%).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Add ethyl acetate to the residue to precipitate the product.

-

Filter the solid, wash with a mixture of DCM and ethyl acetate, and dry under vacuum at 40 °C.

General Procedure for Suzuki-Miyaura Coupling[11][12]

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in 1,4-dioxane.

-

Add the arylboronic acid (1.1-2.2 mmol), a base such as K₃PO₄ (3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 4-5 mol%).

-

Heat the reaction mixture to 70-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After cooling to room temperature, filter off the solids and concentrate the filtrate.

-

Purify the residue by recrystallization or column chromatography.

References

- 1. Buy this compound | 5305-45-3 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the structure of nucleobases—cytosine, thymine, and uracil—underscores its biological significance and has inspired the development of a vast array of therapeutic agents. This technical guide delves into the core applications of substituted pyrimidines, offering a comprehensive overview of their roles as kinase inhibitors, anticancer, antiviral, antibacterial, and central nervous system (CNS) active agents. Through a detailed exploration of structure-activity relationships, experimental methodologies, and relevant biological pathways, this document serves as an in-depth resource for professionals engaged in drug discovery and development.

Substituted Pyrimidines as Kinase Inhibitors in Oncology

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrimidines have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[1] The 4-anilinopyrimidine core, for instance, is a key structural motif in numerous tyrosine kinase inhibitors (TKIs).[1] These compounds typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2]

A notable class of pyrimidine-based kinase inhibitors are the pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP.[2] This structural mimicry allows them to effectively interact with the hinge region of the kinase active site.[2] Through targeted chemical modifications, the selectivity of these compounds can be fine-tuned to inhibit specific oncogenic kinases.[2]

Table 1: Selected Pyrimidine-Based Kinase Inhibitors and their Biological Activity

| Compound/Drug | Target Kinase(s) | IC50 | Cell Line(s) | Reference |

| Imatinib | Abl, KIT, PDGFRβ | - | - | [1] |

| Dasatinib | Abl, Src | - | - | [1] |

| Palbociclib | CDK4/6 | - | Breast cancer | [3] |

| Compound 13 | Aurora A | < 200 nM | Small-cell lung cancer (SCLC) | [4][5] |

| Compound 65 | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 μM | PC-3, MCF-7 | [6] |

| PD180970 | Bcr-Abl | 170 nM (p210Bcr-Abl phosphorylation) | K562 | [6] |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III RTK family (KIT, PDGFRβ) | - | - | [1] |

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The following diagram illustrates the general mechanism of action for a pyrimidine-based RTK inhibitor.

Caption: Inhibition of RTK signaling by a pyrimidine-based inhibitor.

Pyrimidine Derivatives as Anticancer Agents

Beyond kinase inhibition, substituted pyrimidines exhibit a broad range of anticancer activities through various mechanisms.[7][8][9] The foundational anticancer drug, 5-fluorouracil (5-FU), is a pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[7][10] This leads to the disruption of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.

More recent research has focused on developing novel pyrimidine derivatives with improved efficacy and reduced toxicity.[11] These compounds often possess fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, which have shown potent antitumor activity against various cancer cell lines, including liver, breast, and colon carcinomas.[7][9]

Table 2: Anticancer Activity of Selected Substituted Pyrimidine Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 | Noted Activity | Reference |

| Benzimidazole pyrimidine conjugates | - | - | Potent antitumor agents | [7] |

| Pyrimidine derivatives linked to indole | MCF-7, HEPG2 | - | Significant antiproliferative activity against MCF-7 | [7] |

| Pyrazolo[1,5-a]pyrimidine derivatives | HepG2, MCF-7, HCT-116 | - | Potent anti-tumor activity | [7] |

| 4-Aryl-5-cyano-pyrimidine derivatives | HePG-2, MCF-7, HCT-116 | - | Dual EGFR/HER2 inhibitors | [8] |

| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | 64.42 nM (CDK2/cyclin A2) | Potent CDK2 inhibitors | [9] |

| 3-Phenyltetrahydrobenzo[8][9]thieno[2,3-d]pyrimidine derivatives | HCT-116 | - | Superior activity to doxorubicin | [9] |

| Indazol-pyrimidine derivatives (4f, 4i) | MCF-7 | 1.629 µM, 1.841 µM | Significant cytotoxic inhibitory activity | [11] |

Experimental Workflow: In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for screening the in vitro anticancer activity of newly synthesized pyrimidine derivatives.

Caption: Workflow for in vitro anticancer screening.

Antiviral Applications of Substituted Pyrimidines

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[12] These compounds can act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.[12][13] Several clinically important antiviral drugs, such as Zidovudine (AZT) and Lamivudine, are synthetic pyrimidine nucleoside analogs used in the treatment of HIV.[10][12]

Research in this area continues to explore novel pyrimidine scaffolds to combat a range of viral infections, including herpes simplex virus (HSV), hepatitis B virus (HBV), and influenza viruses.[12][13][14] For example, aza-β-amino acid motifs linked to a pyrimidine core have shown potent anti-influenza virus activity.[14]

Table 3: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Drug | Target Virus | EC50 / IC50 | Mechanism of Action | Reference |

| Zidovudine (AZT) | HIV | - | Reverse transcriptase inhibitor | [10] |

| Lamivudine | HIV, HBV | - | Reverse transcriptase inhibitor | [12] |

| Idoxuridine | Herpes viruses | - | Antiviral | [7] |

| Trifluridine | Herpes viruses | - | Antiviral | [7] |

| HAA-09 (Compound 65) | Influenza A virus | EC50 = 0.03 µM, IC50 = 0.06 µM | Inhibits influenza PB2_cap binding domain | [14] |

| N-phenyl pyrimidine thiogalactoside (6e) | SARS-CoV-2 | IC50 = 18.47 µM | - | [13] |

| N-P-chlorophenyl pyrimidine thiogalactoside (6f) | SARS-CoV-2 | IC50 = 15.41 µM | - | [13] |

| A3 | Broad-spectrum (RNA and DNA viruses) | - | Inhibits dihydroorotate dehydrogenase (DHODH) | [15] |

Logical Relationship: Mechanism of Nucleoside Analog Antivirals

This diagram illustrates how pyrimidine nucleoside analogs interfere with viral replication.

Caption: Mechanism of pyrimidine nucleoside analog antivirals.

Antibacterial Properties of Substituted Pyrimidines

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[16] Substituted pyrimidines have demonstrated significant potential in this area.[16][17][18] Trimethoprim, a well-known antibacterial drug, is a diaminopyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[10]

Recent studies have explored a variety of substituted pyrimidines, including chalcone-substituted pyrimidines and thiophenyl-substituted pyrimidines, for their activity against both Gram-positive and Gram-negative bacteria.[16][17] Some of these novel compounds have shown promising activity against multidrug-resistant strains like MRSA.[16]

Table 4: Antibacterial Activity of Selected Pyrimidine Derivatives

| Compound Class/Drug | Target Bacteria | Activity | Mechanism of Action | Reference |

| Trimethoprim | Various bacteria | - | Dihydrofolate reductase (DHFR) inhibitor | [10] |

| Sulphadiazine | Various bacteria | - | Antibacterial | [19] |

| Chalcone substituted pyrimidines | E. coli (Gram-negative) | Appreciable activity | - | [17] |

| m-Bromo substituted amino-pyrimidine | E. coli | Most potent in its series | - | [17] |

| Thiophenyl-pyrimidine derivative | Gram-positive strains (MRSA, VREs) | Higher potency than vancomycin and methicillin | Inhibition of FtsZ polymerization and GTPase activity | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A crucial step in evaluating the efficacy of new antibacterial agents is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

General Broth Microdilution Method:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Pyrimidine Compound: The synthesized pyrimidine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Applications of Pyrimidine Derivatives

The pyrimidine scaffold is also a valuable platform for the development of agents targeting the central nervous system.[20][21][22] Pyrimidine derivatives have been investigated for a range of CNS activities, including anticonvulsant, antidepressant, and as ligands for various CNS receptors such as serotonin, adenosine, and cannabinoid receptors.[20][21][22] For instance, barbiturates, a class of drugs derived from barbituric acid (a trihydroxypyrimidine), have well-known sedative, hypnotic, and anticonvulsant properties.[7]

The ability of pyrimidine derivatives to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for the treatment of various neurological and psychiatric disorders.[20][21]

Table 5: CNS Activities of Selected Pyrimidine Derivatives

| Compound Class/Drug | CNS Activity | Target/Mechanism | Reference |

| Barbiturates (e.g., Phenobarbitone) | Sedative, hypnotic, anticonvulsant | - | [19] |

| Pyrimidine derivatives | Anticonvulsant, antidepressant | - | [20] |

| Various pyrimidine derivatives | 5-HT agonist/antagonist | Serotonin receptors | [21][22] |

| Various pyrimidine derivatives | Adenosine agonist/antagonist | Adenosine receptors | [21][22] |

| Various pyrimidine derivatives | Cannabinoid receptor agonists | Cannabinoid receptors | [21][22] |

Conclusion

The substituted pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its presence in fundamental biological molecules provides a natural template for the design of compounds that can modulate a wide array of physiological and pathological processes. From inhibiting the kinases that drive cancer to blocking the replication of viruses and bacteria, and modulating neuronal activity in the central nervous system, the applications of substituted pyrimidines in medicinal chemistry are both broad and profound. The continued exploration of novel pyrimidine derivatives, aided by advances in synthetic chemistry and a deeper understanding of biological targets, holds immense promise for the development of next-generation medicines to address unmet medical needs. This guide serves as a testament to the enduring importance of the pyrimidine nucleus and a resource to inspire further innovation in the field.

References

- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. ijrpr.com [ijrpr.com]

- 10. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. eurekaselect.com [eurekaselect.com]

The Role of the Cyano Group in Pyrimidine Reactivity: A Technical Guide for Drug Development Professionals

Executive Summary: The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. The introduction of a cyano (-C≡N) group profoundly alters the electronic landscape of the pyrimidine core, significantly influencing its reactivity and biological activity. This guide provides an in-depth analysis of the cyano group's role, focusing on its powerful electron-withdrawing effects which activate the ring for nucleophilic substitution, a cornerstone reaction in the synthesis of diverse pyrimidine derivatives. We explore how these electronic modifications are leveraged in drug design to create potent and selective inhibitors for various therapeutic targets, including kinases and apoptosis-regulating proteins. This document summarizes key reactivity data, details relevant experimental protocols, and visualizes associated molecular pathways to provide a comprehensive resource for researchers in drug discovery.

Introduction: The Pyrimidine Core and the Influence of the Cyano Group

Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This scaffold is a privileged structure in drug discovery, forming the core of many anticancer, anti-inflammatory, and antimicrobial agents. The reactivity of the unsubstituted pyrimidine ring is characterized by a general electron deficiency due to the electronegative nitrogen atoms, making it susceptible to nucleophilic attack.

The introduction of a cyano group, a potent electron-withdrawing substituent, dramatically amplifies this electron deficiency. This functionalization is a key strategy employed by medicinal chemists to modulate the chemical and pharmacological properties of pyrimidine-based compounds.

Electronic Effects of the Cyano Group on the Pyrimidine Ring

The cyano group influences the pyrimidine ring's reactivity through a combination of strong inductive and resonance effects.

-

Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon atom to which it is attached and, by extension, from the entire pyrimidine ring through the sigma bond framework.

-

Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the ring's pi-electrons and further withdrawing electron density. This effect is most pronounced when the cyano group is positioned at C2, C4, or C6, as it allows for the stabilization of negative charge in intermediates formed during nucleophilic attack.

These combined effects make the carbon atoms of the pyrimidine ring significantly more electrophilic and thus highly susceptible to attack by nucleophiles.

Figure 1. Logical flow of the cyano group's electronic influence on the pyrimidine ring.

Reactivity of Cyanopyrimidines in Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of cyano-group substitution is the activation of the pyrimidine ring towards Nucleophilic Aromatic Substitution (SNAr). This reaction is a fundamental tool for introducing diverse functionalities onto the pyrimidine scaffold.

Mechanism: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[1][2][3]

-

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing cyano group is crucial for stabilizing this negatively charged intermediate.[4]

-

Elimination: The aromaticity is restored by the departure of a leaving group (typically a halide) from the same carbon atom.

Regioselectivity: In pyrimidines bearing multiple leaving groups (e.g., 2,4-dichloropyrimidine), the site of nucleophilic attack is determined by the electronic environment. The C4 position is generally more reactive than the C2 position towards nucleophilic attack. This is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens (N1 and N3) for C2 attack.[5][6] The presence of a cyano group can further influence this selectivity.

Applications in Drug Discovery and Medicinal Chemistry

The ability of the cyano group to modulate reactivity and serve as a key binding motif has made cyanopyrimidines a cornerstone in modern drug design.

Cyanopyrimidines as Kinase Inhibitors

Many kinase inhibitors utilize a cyanopyrimidine core. The cyano group often acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge" region of the kinase ATP-binding pocket. This interaction is essential for potent and selective inhibition.

Example: p38α MAP Kinase Inhibitors A novel class of 5-cyanopyrimidine-based inhibitors has been developed for p38α MAP kinase, a key enzyme in inflammatory signaling pathways. X-ray crystallography confirmed that the nitrogen atom of the 5-cyano group forms a direct hydrogen bond with the backbone NH of methionine-109 (Met109) in the kinase hinge region, anchoring the inhibitor in the active site.[7]

Figure 2. Simplified p38 MAPK signaling pathway showing the point of inhibition.

Role in Apoptosis Regulation

The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, promoting survival. Cyanopyrimidine derivatives have been developed as dual inhibitors of Mcl-1 and Bcl-2, demonstrating the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[8][9][10] By inhibiting these pro-survival proteins, the balance is shifted towards pro-apoptotic proteins (like Bax and Bak), leading to mitochondrial outer membrane permeabilization and subsequent cell death.[8][11]

Figure 3. Intrinsic apoptosis pathway showing inhibition of anti-apoptotic proteins.[8][9]

Quantitative Biological Activity Data

The potency of cyanopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%.[12] The tables below summarize representative IC₅₀ values for various cyanopyrimidine-based compounds against different cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Cyanopyridone/Cyanopyrimidine Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC3 (Prostate) | Reference |

|---|---|---|---|---|---|

| 5a | 1.77 | 2.71 | - | - | [13] |

| 5e | 1.39 | - | - | - | [13] |

| 6b | - | 2.68 | - | - | [13] |

| 4b | 10.15 | 8.16 | 11.24 | 10.33 | [14] |

| 4c | 8.21 | 6.95 | 8.95 | 8.25 | [14] |

| 4d | 18.01 | 15.22 | 20.19 | 18.29 |[14] |

Table 2: Kinase Inhibitory Activity (IC₅₀ in µM) of Selected Cyanopyrimidine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4d | Pim-1 | 0.61 | [14] |

| 5d | Pim-1 | 0.54 | [14] |

| 9a | Pim-1 | 0.68 | [14] |

| 10d | CDK5/P25 | 0.063 | [15] |

| 16c | CDK9/CYCLINT | 0.074 |[15] |

Experimental Protocols

General Synthesis of a 2-Cyanopyrimidine Derivative from a 2-Methylthiopyrimidine

This protocol describes a common two-step, one-pot synthesis of a 2-cyanopyrimidine from a 2-(methylthio)pyrimidine precursor. The process involves oxidation of the thioether to a more reactive sulfone, followed by nucleophilic displacement with a cyanide salt.

Figure 4. General experimental workflow for the synthesis of 2-cyanopyrimidines.

Methodology:

-

Oxidation: Dissolve the starting 4,6-disubstituted-2-(methylthio)pyrimidine in a suitable solvent (e.g., dichloromethane, DCM). Cool the mixture in an ice bath. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature. Allow the reaction to stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Cyanation: To the same reaction vessel containing the intermediate sulfone, add a cyanide source such as potassium cyanide (KCN), often with a phase-transfer catalyst if needed. Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer and extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure 2-cyanopyrimidine derivative.

General Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][17][18]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyanopyrimidine test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[17]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.[19]

Conclusion

The cyano group is a small but powerful functional group that profoundly enhances the utility of the pyrimidine scaffold in chemical synthesis and drug discovery. Its strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, enabling the efficient synthesis of a vast library of derivatives. Furthermore, its ability to act as a key hydrogen bond acceptor allows for potent and specific interactions with biological targets. The continued exploration of cyanopyrimidine chemistry promises to yield novel therapeutic agents for a wide range of diseases.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-apoptotic proteins BCL-2, MCL-1 and A1 summate collectively to maintain survival of immune cell populations both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. ashpublications.org [ashpublications.org]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4,6-Dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-5-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring substituted with two reactive chlorine atoms and a cyano group, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical and experimental data. Key aspects of its reactivity, including nucleophilic aromatic substitution (SNAr) reactions, are discussed in detail. This document also presents experimental protocols and quantitative data to facilitate its application in research and development.

Introduction

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound has emerged as a key building block in organic synthesis due to its pronounced electrophilic character and the presence of two labile chlorine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions.[1][2] Understanding the intrinsic electrophilic and nucleophilic nature of this molecule is paramount for predicting its reactivity and designing efficient synthetic strategies.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the distribution of electron density within the molecule. Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into its electronic structure, highlighting the regions most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

In the case of this compound, the MEP would be expected to show:

-

Highly positive potential (blue regions) around the C4 and C6 carbon atoms, indicating their strong electrophilic character. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine substituents.

-

Negative potential (red/yellow regions) localized on the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the cyano group, signifying their nucleophilic nature.

The following diagram illustrates the conceptual workflow for generating an MEP map.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides another powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a stronger electrophile. For this compound, the LUMO is expected to have significant contributions from the C4 and C6 carbon atoms, making them the primary sites for nucleophilic attack.

-

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a stronger nucleophile. The HOMO of this compound is likely to be localized on the nitrogen atoms and the cyano group, which are the most electron-rich parts of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Experimental Evidence of Reactivity

The theoretical predictions are well-supported by extensive experimental evidence, primarily from nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the cyano group, makes the C4 and C6 positions highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common reaction pathway for this compound.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The general workflow for a typical SNAr reaction is depicted below.

References

An In-Depth Technical Guide to the Safety and Handling of Dichloropyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, experimental use, and biological significance of dichloropyrimidine compounds. These heterocyclic compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Adherence to strict safety protocols is paramount when working with these reactive chemicals.

Safety and Handling of Dichloropyrimidine Compounds

Dichloropyrimidine derivatives are classified as hazardous substances and must be handled with care. The following sections detail the potential hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

Dichloropyrimidine compounds are generally irritants, and some are corrosive. The specific hazards can vary depending on the substituents on the pyrimidine ring. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Common GHS Classifications for Dichloropyrimidine Compounds:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Corrosion/Irritation (Category 1B or 2): Causes severe skin burns and eye damage or causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risks, it is essential to use appropriate engineering controls and personal protective equipment.

-

Engineering Controls: Always handle dichloropyrimidine compounds in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working with fine powders or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of dichloropyrimidine compounds and ensuring a safe laboratory environment.

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release Measures and Disposal

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up solid spills to avoid generating dust and place the material in a sealed container for disposal. Liquid spills should be absorbed with an inert material. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Quantitative Data for Dichloropyrimidine Compounds

The following tables summarize key quantitative data for a selection of dichloropyrimidine compounds to facilitate easy comparison.

Table 1: Physical and Chemical Properties of Selected Dichloropyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61 | 101 @ 23 mmHg |

| 4,6-Dichloropyrimidine | 1193-21-1 | C₄H₂Cl₂N₂ | 148.98 | 65-67 | 176 |

| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | C₄H₃Cl₂N₃ | 163.99 | 151-155 | - |